molecular formula C20H24N4 B8042676 1-Tert-butyl-5-(tert-butylamino)-3-phenylpyrrole-2,4-dicarbonitrile

1-Tert-butyl-5-(tert-butylamino)-3-phenylpyrrole-2,4-dicarbonitrile

Cat. No.: B8042676
M. Wt: 320.4 g/mol
InChI Key: MVUFUCNGGJGRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-5-(tert-butylamino)-3-phenylpyrrole-2,4-dicarbonitrile is a complex organic compound characterized by the presence of tert-butyl groups, a phenyl ring, and a pyrrole core

Properties

IUPAC Name

1-tert-butyl-5-(tert-butylamino)-3-phenylpyrrole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-19(2,3)23-18-15(12-21)17(14-10-8-7-9-11-14)16(13-22)24(18)20(4,5)6/h7-11,23H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUFUCNGGJGRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C(=C(N1C(C)(C)C)C#N)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Tert-butyl-5-(tert-butylamino)-3-phenylpyrrole-2,4-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring through a condensation reaction, followed by the introduction of tert-butyl and phenyl groups via substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Tert-butyl-5-(tert-butylamino)-3-phenylpyrrole-2,4-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where tert-butyl or phenyl groups are replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Tert-butyl-5-(tert-butylamino)-3-phenylpyrrole-2,4-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-5-(tert-butylamino)-3-phenylpyrrole-2,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

1-Tert-butyl-5-(tert-butylamino)-3-phenylpyrrole-2,4-dicarbonitrile can be compared with other similar compounds, such as:

    1-Tert-butyl-3-phenylpyrrole-2,4-dicarbonitrile: Lacks the tert-butylamino group, resulting in different reactivity and applications.

    5-(tert-Butylamino)-3-phenylpyrrole-2,4-dicarbonitrile: Lacks the tert-butyl group at the 1-position, affecting its chemical behavior.

    3-Phenylpyrrole-2,4-dicarbonitrile: Lacks both tert-butyl groups, making it less sterically hindered and more reactive in certain reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.